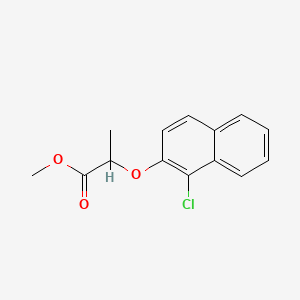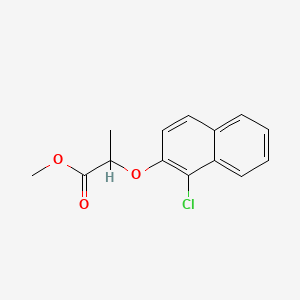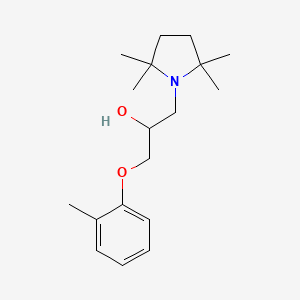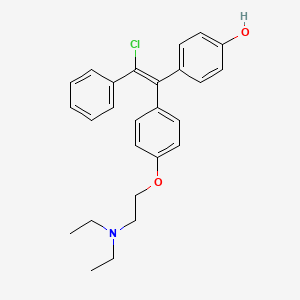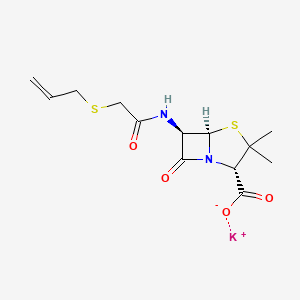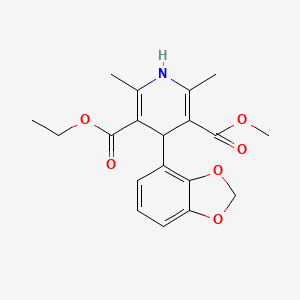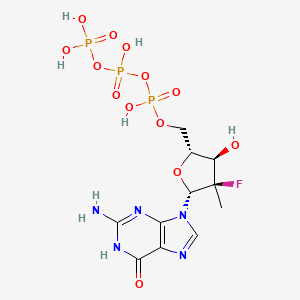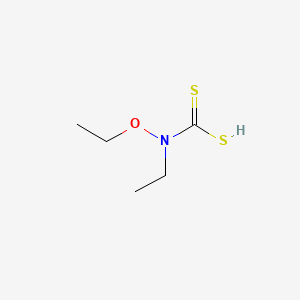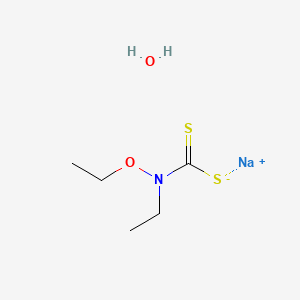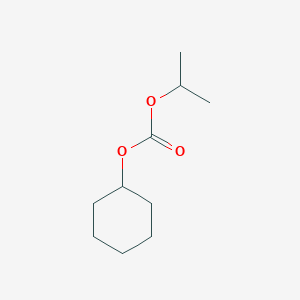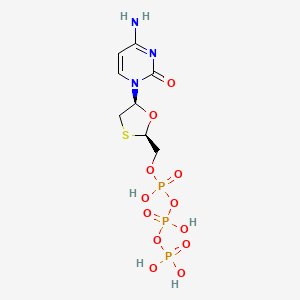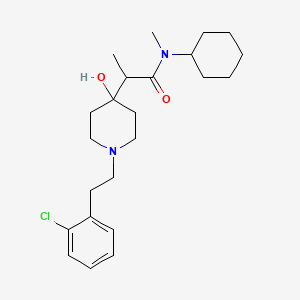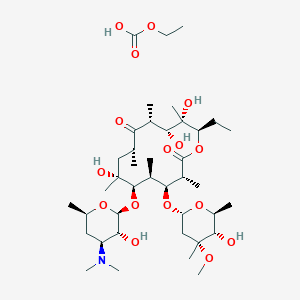
Elanzepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Elanzepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives of this compound .
Scientific Research Applications
Elanzepine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and receptor binding profiles.
Medicine: Extensively researched for its therapeutic effects in treating mental health disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug delivery
Mechanism of Action
Elanzepine exerts its effects through the antagonism of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, and 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors . This broad receptor binding profile contributes to its efficacy in managing symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Elanzepine is often compared with other atypical antipsychotics such as:
Clozapine: Similar in structure but differs by the presence of a chloride moiety.
Quetiapine: Has a different receptor binding profile and is associated with fewer extrapyramidal side effects.
Risperidone: Known for its higher risk of extrapyramidal side effects compared to this compound .
This compound’s uniqueness lies in its balanced efficacy in treating both positive and negative symptoms of schizophrenia while minimizing side effects, making it a preferred choice for many patients .
Properties
CAS No. |
6196-08-3 |
|---|---|
Molecular Formula |
C19H21ClN2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-(3-chloro-10H-acridin-9-ylidene)-N,N-diethylethanamine |
InChI |
InChI=1S/C19H21ClN2/c1-3-22(4-2)12-11-15-16-7-5-6-8-18(16)21-19-13-14(20)9-10-17(15)19/h5-11,13,21H,3-4,12H2,1-2H3 |
InChI Key |
RHKBAJPBFPEGRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=C1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


